molecular formula C18H19N3O2S B2983897 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide CAS No. 1795358-34-7

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

Cat. No. B2983897
CAS RN: 1795358-34-7
M. Wt: 341.43
InChI Key: SYVFORXCKLIXPA-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications

Fungicidal Activity and Structure-Activity Relationships

The exploration of aromatic heterocyclic carboxamides, including those related to the chemical structure of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide, has revealed insights into their fungicidal activities. Positional isomers of these compounds have been synthesized to examine their effects against gray mold. A study highlighted the relationship between the structural configuration of these carboxamides and their interaction with the succinate dehydrogenase enzyme in fungi, offering a model for their fungicidal mechanism (Banba, Yoshikawa, & Katsuta, 2013).

Impact on Crystal Packing and Aromaticity

Research into compounds containing furan and thiophene rings, which are components of the molecule , has shed light on how the substitution of these rings affects the crystal packing of such molecules. Studies involving single-crystal X-ray diffraction and theoretical calculations have demonstrated that the aromaticity increase from furan to thiophene influences π-based interactions and the stabilization of supramolecular architecture, relevant for the development of new materials and understanding molecular interactions (Rahmani et al., 2016).

Synthesis and Nonlinear Optical Properties

The synthesis of pyrazole-thiophene-based amide derivatives has been conducted using various catalytic approaches, with a focus on understanding their structural features through computational applications. The study of these compounds revealed interesting nonlinear optical (NLO) properties and provided insights into their electronic structure and chemical reactivity, contributing to fields such as material science and photonics (Kanwal et al., 2022).

Antimicrobial Activities of Chitosan Schiff Bases

The synthesis of chitosan Schiff bases incorporating heteroaryl pyrazole derivatives, including furan and thiophene motifs, has been explored for their antimicrobial potential. These studies provide valuable data on the bioactivity of such compounds against a range of bacterial and fungal pathogens, indicating their potential in developing new antimicrobial agents (Hamed et al., 2020).

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-20-16(13-6-7-13)10-14(19-20)11-21(12-15-4-2-8-23-15)18(22)17-5-3-9-24-17/h2-5,8-10,13H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVFORXCKLIXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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